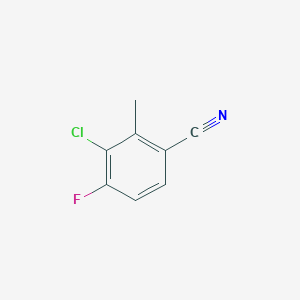
3-Chloro-4-fluoro-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-4-fluoro-2-methylbenzonitrile typically involves the reaction of 3-chloro-4-fluoro-2-methylbenzyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the chloride group is replaced by a cyano group using sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions
3-Chloro-4-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide or potassium cyanide in DMF or DMSO.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Amines: Reduction of the cyano group yields primary amines.
Substituted Aromatics: Electrophilic substitution reactions yield various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
3-Chloro-4-fluoro-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-4-fluoro-2-methylbenzonitrile depends on its specific applicationThe cyano group can form hydrogen bonds or coordinate with metal ions, while the aromatic ring can participate in π-π interactions with other aromatic systems .
類似化合物との比較
Similar Compounds
3-Chloro-4-fluorobenzonitrile: Similar structure but lacks the methyl group.
3-Chloro-4-methylbenzonitrile: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the chlorine atom .
Uniqueness
3-Chloro-4-fluoro-2-methylbenzonitrile is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the benzene ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H5ClFN |
|---|---|
分子量 |
169.58 g/mol |
IUPAC名 |
3-chloro-4-fluoro-2-methylbenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c1-5-6(4-11)2-3-7(10)8(5)9/h2-3H,1H3 |
InChIキー |
DKKNVYIIDZOEDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















